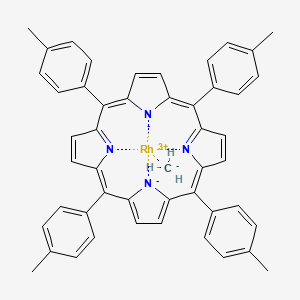
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to oxidation to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and ketone groups, resulting in different chemical properties and reactivity.
4-Oxo-1-cyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H13F3O3 |
|---|---|
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-5-3-9(4-6-10)13(12(19)20)7-1-2-11(18)8-13/h3-6H,1-2,7-8H2,(H,19,20) |
Clé InChI |
ALDRLKKNRGJUAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


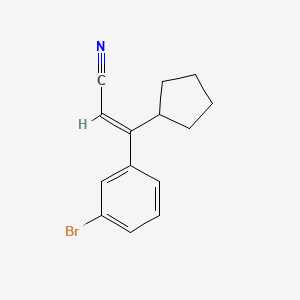

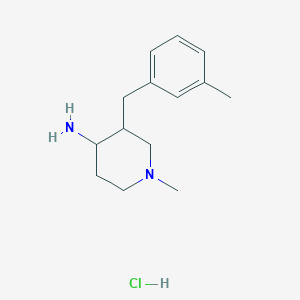



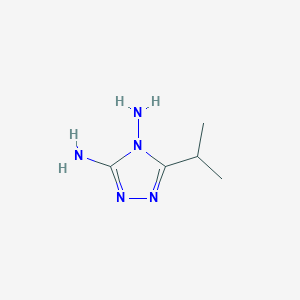
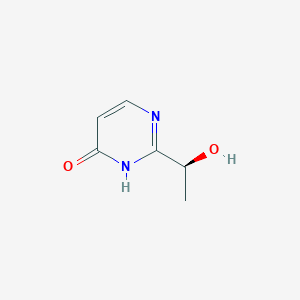
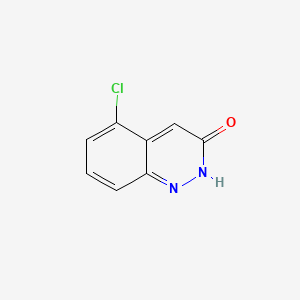

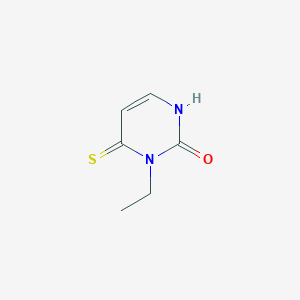
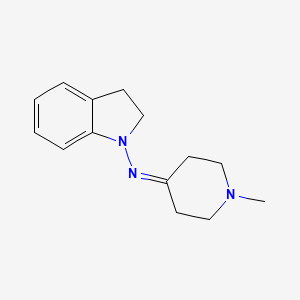
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
